5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one

Catalog No.
S13389536
CAS No.
M.F
C11H14N2OS2
M. Wt
254.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-th...

Product Name

5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one

IUPAC Name

(5E)-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C11H14N2OS2

Molecular Weight

254.4 g/mol

InChI

InChI=1S/C11H14N2OS2/c1-2-13-7-3-4-8(13)5-6-9-10(14)12-11(15)16-9/h5-6H,2-4,7H2,1H3,(H,12,14,15)/b8-5-,9-6+

InChI Key

VXDMQGYKVBQJGW-LDFAFZTOSA-N

Canonical SMILES

CCN1CCCC1=CC=C2C(=O)NC(=S)S2

Isomeric SMILES

CCN\1CCC/C1=C/C=C/2\C(=O)NC(=S)S2

5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound characterized by a thiazolidinone core structure, which is known for its diverse biological activities. The compound features a pyrrolidine moiety, which contributes to its unique properties and potential applications in medicinal chemistry. The molecular formula of this compound is C12H17N3OSC_{12}H_{17}N_{3}OS, and it has a molecular weight of approximately 251.35 g/mol .

The chemical behavior of 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one can be explored through various reactions typical of thiazolidinones, including:

  • Nucleophilic Addition: The carbonyl group in the thiazolidinone can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, potentially yielding more complex structures.
  • Reduction Reactions: The thioxo group can be reduced to yield corresponding thioethers or other sulfur-containing compounds.

These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry.

5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies indicate that thiazolidinones possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
  • Antidiabetic Effects: Compounds with thiazolidinone structures have been studied for their ability to enhance insulin sensitivity and lower blood glucose levels, suggesting potential therapeutic use in diabetes management.
  • Anti-inflammatory Activity: Some derivatives of thiazolidinones have demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

These activities are attributed to the compound's structural features that interact with biological targets.

The synthesis of 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions: Starting with appropriate thiazolidinone precursors, the compound can be synthesized through condensation with pyrrolidine derivatives.
  • Cyclization Reactions: Cyclization techniques may be applied to form the thiazolidinone ring structure while introducing the ethylpyrrolidine moiety.
  • Functional Group Modifications: Post-synthesis modifications can enhance the biological properties or solubility of the compound.

These methods allow for the efficient production of the target compound while providing avenues for further functionalization.

5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one has potential applications in various fields, including:

  • Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for new drug formulations.
  • Agricultural Chemistry: The compound may serve as a lead structure for developing agrochemicals aimed at controlling plant pathogens.
  • Biochemical Research: As a tool in biochemical studies, it can help elucidate mechanisms of action related to its biological effects.

These applications underscore the compound's relevance in both research and practical implementations.

Interaction studies involving 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one focus on its binding affinity to various biological targets. Key areas include:

  • Enzyme Inhibition: Investigating how the compound interacts with enzymes involved in metabolic pathways can provide insights into its mechanism of action.
  • Receptor Binding Studies: Understanding how this compound binds to specific receptors can help clarify its therapeutic potential and side effects.

These studies are essential for assessing safety profiles and efficacy in clinical applications.

Several compounds share structural similarities with 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one. Notable examples include:

Compound NameMolecular FormulaKey Characteristics
1-Ethyl-5-[2-(1-methylpyrrolidinylidene)ethylidene]-3-methyl-2-thioxoimidazolidin-4-oneC14H21N3OSC_{14}H_{21}N_{3}OSExhibits similar antimicrobial properties; slightly different substitution pattern.
1-Methyl-5-[2-(1-methylpyrrolidinylidene)ethylidene]-3-thioxoimidazolidinC13H19N3OSC_{13}H_{19}N_{3}OSShows comparable biological activity but varies in methyl substitution.
5-[2-(1-Pyrrolidinylidene)ethylidene]-3-thioxoimidazolidinC11H15N3OSC_{11}H_{15}N_{3}OSLacks ethyl substitution; different pharmacological profile due to structural changes.

The uniqueness of 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one lies in its specific ethyl substitution on the pyrrolidine ring, which may enhance its biological activity compared to other similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

254.05475542 g/mol

Monoisotopic Mass

254.05475542 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types